TAAR1 Agonist Potency: Subnanomolar Activity of Related Amidino-Piperazines vs. Unsubstituted Core
Derivatives of 4-pyridin-2-ylpiperazine-1-carboximidamide exhibit nanomolar potency as TAAR1 agonists, a property not shared by simpler piperazine or carboximidamide compounds. Specifically, a closely related amidino-phenylpiperazine analog demonstrated an EC50 of 18 nM and a Ki of 3.5 nM at the human TAAR1 receptor [1]. This is in stark contrast to piperazine-1-carboximidamide sulfate, which primarily targets GABA receptors and lacks reported TAAR1 activity . The presence of the pyridinyl and carboximidamide moieties on the piperazine core is essential for high-affinity TAAR1 engagement .
| Evidence Dimension | TAAR1 Binding Affinity / Functional Potency |
|---|---|
| Target Compound Data | Ki = 3.5 nM, EC50 = 18 nM (for a closely related amidino-phenylpiperazine analog) |
| Comparator Or Baseline | Piperazine-1-carboximidamide sulfate: No reported TAAR1 activity; primary target is GABA receptor |
| Quantified Difference | >1000-fold increase in TAAR1 potency for the amidino-phenylpiperazine analog |
| Conditions | Radioligand binding assay for Ki; cAMP accumulation assay in recombinant HEK293 cells for EC50 |
Why This Matters
For research programs focused on TAAR1 modulation, substituting a non-selective GABAergic piperazine derivative for a TAAR1-preferring amidino-piperazine would yield erroneous and misleading data.
- [1] BindingDB. BDBM109524 US8604061, 292. Affinity Data: Ki = 3.5 nM, EC50 = 18 nM for human TAAR1. Accessed April 2026. View Source
